Propionamide, N,N-diethyl-3-(2,6-xylidino)-
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Overview
Description
Propionamide, N,N-diethyl-3-(2,6-xylidino)- is an organic compound belonging to the class of amides. It is characterized by the presence of a propionamide group substituted with N,N-diethyl and 3-(2,6-xylidino) groups. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propionamide, N,N-diethyl-3-(2,6-xylidino)- can be synthesized through the reaction of 2,6-xylidine with diethylamine and propionyl chloride. The reaction typically occurs under controlled conditions, with the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In industrial settings, the production of Propionamide, N,N-diethyl-3-(2,6-xylidino)- involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Propionamide, N,N-diethyl-3-(2,6-xylidino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the amide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, amines, and substituted amides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Propionamide, N,N-diethyl-3-(2,6-xylidino)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its therapeutic effects.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Propionamide, N,N-diethyl-3-(2,6-xylidino)- involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Propanamide: A simpler amide with a similar structure but without the diethyl and xylidino substitutions.
N,N-Dimethylpropanamide: Another derivative of propionamide with different substituents.
Benzamide: An aromatic amide with different chemical properties and applications
Uniqueness
Propionamide, N,N-diethyl-3-(2,6-xylidino)- is unique due to its specific substituents, which confer distinct chemical and biological properties. These substitutions can enhance its reactivity, solubility, and potential biological activities compared to simpler amides .
Properties
CAS No. |
97788-39-1 |
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Molecular Formula |
C15H24N2O |
Molecular Weight |
248.36 g/mol |
IUPAC Name |
3-(2,6-dimethylanilino)-N,N-diethylpropanamide |
InChI |
InChI=1S/C15H24N2O/c1-5-17(6-2)14(18)10-11-16-15-12(3)8-7-9-13(15)4/h7-9,16H,5-6,10-11H2,1-4H3 |
InChI Key |
QDJDBDJAGHUYAW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)CCNC1=C(C=CC=C1C)C |
Origin of Product |
United States |
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